![molecular formula C16H18N2OS B10805503 5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B10805503.png)
5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is a heterocyclic compound that features a thiazole ring fused with a piperidine ring and a methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-piperidin-1-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
相似化合物的比较
Similar Compounds
- N’-[(E)-(4-Bromophenyl)methylidene]-2-{[5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
- N’-[(E)-(4-Chlorophenyl)methylidene]-2-{[5-(4-Methoxyphenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
Uniqueness
5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a piperidine ring and a methylphenyl group sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and different applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H18N2OS |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
5-[(4-methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-7-13(8-6-12)11-14-15(19)17-16(20-14)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3 |
InChI 键 |
XCHNLICRAHQEIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![13-(4-Chlorophenyl)-8-(2-morpholin-4-ylethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10805433.png)
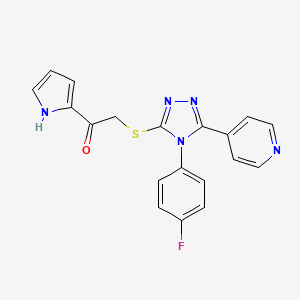
![2-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10805448.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10805451.png)

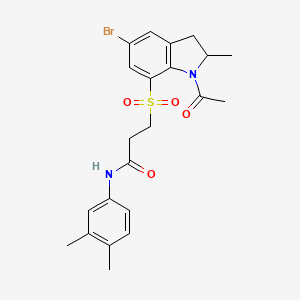
![N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805476.png)
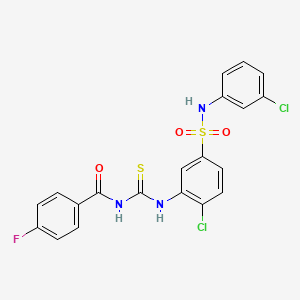
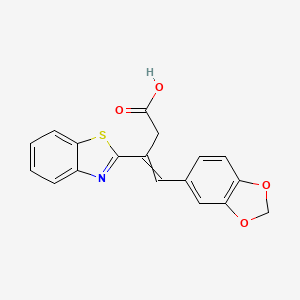
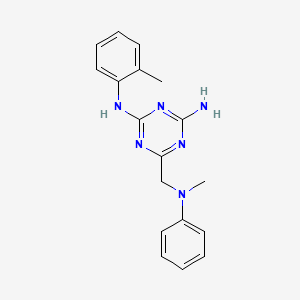
![2-[[2-(3-Methoxyphenyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10805492.png)
![4-(2-Amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzonitrile](/img/structure/B10805493.png)
